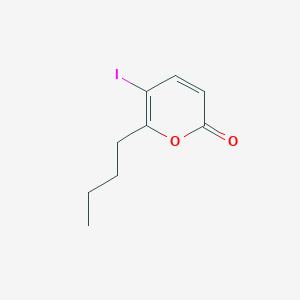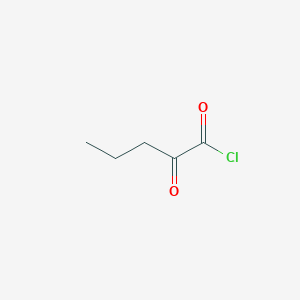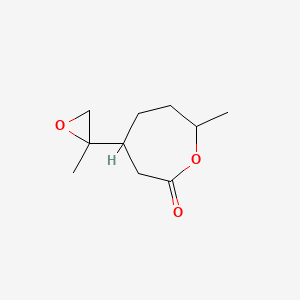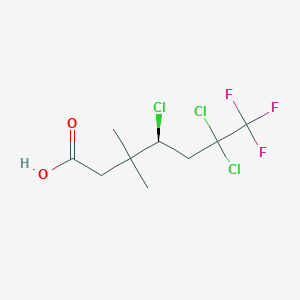![molecular formula C9H14O2 B14246373 7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- CAS No. 219540-72-4](/img/structure/B14246373.png)
7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- is a bicyclic organic compound with the molecular formula C9H14O2. This compound is characterized by its unique structure, which includes an oxirane (epoxide) ring fused to a bicycloheptane framework. The presence of the oxirane ring imparts significant reactivity to the molecule, making it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- can be achieved through several methods. One common approach involves the epoxidation of cyclohexene derivatives. For instance, the oxidation of cyclohexene using peracids such as m-chloroperbenzoic acid (m-CPBA) can yield the desired epoxide . The reaction typically occurs under mild conditions, with the peracid acting as the oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of 7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- may involve the use of more scalable and cost-effective methods. One such method includes the catalytic epoxidation of cyclohexene using metal catalysts such as titanium silicalite (TS-1) in the presence of hydrogen peroxide . This method offers high selectivity and efficiency, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted oxiranes with various functional groups.
Applications De Recherche Scientifique
7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- primarily involves the reactivity of its oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nature of the nucleophile and reaction conditions. The compound’s reactivity makes it a versatile intermediate in both chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the bicyclic framework.
1,2-Epoxycyclohexane: Another epoxide derivative of cyclohexene.
Vinyl cyclohexene dioxide: Contains two oxirane rings and is used in similar applications.
Uniqueness
7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- is unique due to its bicyclic structure, which imparts additional strain and reactivity compared to monocyclic epoxides. This increased reactivity makes it a valuable intermediate in various synthetic and industrial applications .
Propriétés
Numéro CAS |
219540-72-4 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-(oxiran-2-ylmethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H14O2/c1-2-6(4-7-5-10-7)9-8(3-1)11-9/h6-9H,1-5H2 |
Clé InChI |
XOBTWQWSFMZPNQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2C(C1)O2)CC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-](/img/structure/B14246304.png)
![3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid](/img/structure/B14246311.png)

![(Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane]](/img/structure/B14246335.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B14246344.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)

![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)


![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)

